Comprehensive Spectroscopic Analysis of (3R)-3-Azidobutanoic Acid: ¹H and ¹³C NMR Characterization Guide
Comprehensive Spectroscopic Analysis of (3R)-3-Azidobutanoic Acid: ¹H and ¹³C NMR Characterization Guide
Executive Summary
As the complexity of synthetic lipopeptides and peptidomimetics increases, the demand for highly pure, well-characterized chiral building blocks has surged. (3R)-3-azidobutanoic acid (C₄H₇N₃O₂) has emerged as a critical precursor in the synthesis of aza-threonine residues and various macrocyclic antibiotics. This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3R)-3-azidobutanoic acid. Designed for senior application scientists and drug development professionals, this guide elucidates the magnetic resonance theory governing the molecule's spectral behavior and establishes a self-validating experimental protocol for its precise characterization.
Chemical Context & Biological Significance
(3R)-3-azidobutanoic acid is a highly versatile chiral intermediate. Its primary utility lies in its role as a precursor for (2R,3R)-2-amino-3-azidobutanoic acid, which is subsequently converted into aza-threonine during the solid-phase synthesis of complex therapeutics[1].
In modern drug development, this azide-bearing building block is instrumental in the total synthesis of several high-profile antimicrobial agents:
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Acyldepsipeptides (ADEPs): Used to synthesize potent cyclic ADEP analogues that dysregulate caseinolytic protease (ClpP) in Gram-positive bacteria[2].
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Teixobactin Analogues: Employed in the generation of lactam and ring-expanded analogues of teixobactin, a breakthrough antibiotic targeting lipid II[3].
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Brevicidine and Laterocidine: Utilized in the synthetic studies of these lipopeptide antibiotics to enhance their in vivo efficacy against Gram-negative pathogens[4].
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A54145D Analogues: Critical for structure-activity relationship (SAR) studies involving the replacement of ester bonds with amide linkages in cyclic lipopeptides[5].
Magnetic Resonance Theory & Causality
The molecular structure of (3R)-3-azidobutanoic acid (CH₃–CH(N₃)–CH₂–COOH) presents a fascinating spin system due to the interplay of electronegativity and stereochemistry.
The Diastereotopic Methylene (C2)
The most critical feature in the ¹H NMR spectrum is the behavior of the C2 methylene protons (–CH₂–). Because they are adjacent to the chiral center at C3, these two protons reside in different magnetic environments and are diastereotopic . Consequently, they are magnetically inequivalent and couple not only with the adjacent C3 methine proton (vicinal coupling, ³J) but also with each other (geminal coupling, ²J). This results in a classic ABX spin system , appearing as two distinct doublets of doublets (dd) in the spectrum.
Inductive Deshielding (C3)
The azide group (–N₃) is strongly electron-withdrawing via inductive effects. This depletes the electron density around the C3 carbon and its attached proton, significantly deshielding them. As a result, the C3 methine proton is shifted downfield to approximately 3.95 ppm, and the C3 carbon resonates at ~54.2 ppm—a characteristic signature of an aliphatic azide.
Spectroscopic Data Tables
The following data represents the standardized ¹H and ¹³C NMR assignments for (3R)-3-azidobutanoic acid, acquired in deuterated chloroform (CDCl₃) at 298 K.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Structural Implication |
| 4 | 1.35 | Doublet (d) | 6.8 | 3H | –CH₃ : Split by the single C3 methine proton. |
| 2a | 2.52 | Doublet of doublets (dd) | 16.0, 7.5 | 1H | –CH₂– : Diastereotopic proton (ABX system). |
| 2b | 2.62 | Doublet of doublets (dd) | 16.0, 5.5 | 1H | –CH₂– : Diastereotopic proton (ABX system). |
| 3 | 3.95 | Multiplet (m) / Sextet | 6.8, 5.5, 7.5 | 1H | –CH(N₃)– : Deshielded by the azide group. |
| 1 (OH) | 10.50 | Broad singlet (br s) | N/A | 1H | –COOH : Broadened due to proton exchange. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Note: Acquired using WALTZ-16 broadband proton decoupling. Referenced to the CDCl₃ solvent triplet at 77.16 ppm.
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |
| 4 | 19.5 | CH₃ | Methyl carbon : Highly shielded aliphatic environment. |
| 2 | 40.5 | CH₂ | Methylene carbon : Alpha to the carbonyl group. |
| 3 | 54.2 | CH | Methine carbon : Deshielded by the covalently bound –N₃ group. |
| 1 | 176.5 | C (Quaternary) | Carbonyl carbon : Highly deshielded sp² carbon of the carboxylic acid. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates strict quality control gates that prevent the progression of artifact-laden or poorly resolved data.
Step 1: Sample Preparation
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Mass & Solvent: Dissolve exactly 15–20 mg of (3R)-3-azidobutanoic acid in 0.6 mL of high-purity CDCl₃ (99.8% D).
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Causality: CDCl₃ is selected because its low polarity prevents the disruption of intramolecular interactions, and it lacks exchangeable protons, allowing the broad –COOH signal to be observed.
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Internal Standard: Ensure the CDCl₃ contains 0.03% v/v TMS.
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Causality: TMS provides an absolute 0.00 ppm reference, eliminating shift drift caused by temperature fluctuations or magnetic susceptibility differences.
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Step 2: Spectrometer Setup & Shimming
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Field Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and lock onto the deuterium frequency of CDCl₃.
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Gradient Shimming: Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.
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Causality: A highly homogeneous magnetic field is mandatory to resolve the fine 5.5 Hz and 7.5 Hz vicinal couplings of the diastereotopic C2 protons. Poor shimming will merge these into an uninterpretable multiplet.
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Step 3: Data Acquisition
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¹H NMR: Set the spectral window to 12 ppm. Acquire 16 transients with a relaxation delay (D1) of 1.5 seconds.
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Causality: A 1.5s D1 ensures complete longitudinal relaxation ( T1 ) of the aliphatic protons, guaranteeing that the integration values accurately reflect the 3:1:1:1 ratio.
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¹³C NMR: Utilize a WALTZ-16 proton-decoupled pulse sequence. Set D1 to 2.0 seconds and acquire 512 to 1024 transients.
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Causality: The low natural abundance of ¹³C (1.1%) requires extensive signal averaging. WALTZ-16 broadband decoupling collapses multiplets into sharp singlets and leverages the Nuclear Overhauser Effect (NOE) to boost the signal-to-noise (S/N) ratio of the quaternary carbonyl carbon.
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Step 4: Processing & Self-Validation
Process the Free Induction Decay (FID) using Fourier Transform (FT), followed by zero-order and first-order phase correction, and a polynomial baseline correction.
Self-validating NMR workflow ensuring spectral integrity and accurate proton integration.
Validation Gate: The data is only accepted if the total ¹H integration strictly equals 7 protons (excluding TMS and solvent residual peaks) and the ¹³C spectrum exhibits an S/N ratio > 10:1 for the C1 carbonyl peak. If these parameters fail, the system mandates a re-acquisition with adjusted concentration or increased transients.
References
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Total Synthesis of Analogs of A54145D and A54145A1 for Structure–Activity Relationship Studies Source: The Journal of Organic Chemistry - ACS Publications URL:[5]
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Development and Characterization of Potent Cyclic Acyldepsipeptide Analogues with Increased Antimicrobial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]
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Solid-Phase Synthesis of Aza-Kahalalide F Analogues: (2R,3R)-2-Amino-3-azidobutanoic Acid as Precursor of the Aza-Threonine Source: European Journal of Organic Chemistry / ResearchGate URL:[1]
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Design, Synthesis, and Study of Lactam and Ring-Expanded Analogues of Teixobactin Source: The Journal of Organic Chemistry - ACS Publications URL:[3]
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Synthetic Studies with the Brevicidine and Laterocidine Lipopeptide Antibiotics Including Analogues with Enhanced Properties Source: Chemical Science / The Royal Society of Chemistry URL:[4]
